1-(2-Chlorophenyl)piperazin-2-one
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Overview
Description
“1-(2-Chlorophenyl)piperazin-2-one” is an organic compound that falls under the category of piperazines . Piperazines are a group of compounds that have a wide range of biological and pharmaceutical activity .
Synthesis Analysis
There are several synthetic routes for piperazine derivatives. The most common method involves the reaction of diethanolamine with m-chloroaniline . Other methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of “1-(2-Chlorophenyl)piperazin-2-one” is C10H11ClN2O . It is a dibasic amine with no stereoisomers .Chemical Reactions Analysis
The key step in the synthesis of piperazine derivatives includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Scientific Research Applications
- Application : Identification and Analysis of Piperazines
- Method : Various methods are used for the identification and analysis of piperazines, including thin-layer chromatography (TLC), gas chromatography (GC) with flame ionization detection (GC-FID), gas chromatography-mass spectrometry (GC-MS), high pressure liquid chromatography (HPLC), and Fourier transform infrared (FTIR) spectroscopy .
- Results : These methods provide a comprehensive analysis of piperazines, including their identification, purity, and quantity .
- Application : Synthesis of Piperazines
- Method : Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
- Results : These methods have led to the development of a wide range of piperazine derivatives, which show a wide range of biological and pharmaceutical activity .
Field
Forensic Science
Field
Organic Chemistry
- Application : Asymmetric Catalytic Access to Piperazin-2-ones
- Method : A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines to provide 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones in yields of 38 to 90% and up to 99% ee .
- Results : This method has been applied for a short enantioselective entry to a key intermediate, in both absolute configurations, involved in the synthesis of the potent antiemetic drug Aprepitant .
- Application : Illicit Manufacture of Piperazines
- Method : There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline .
- Results : Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .
- Application : Biological Potential of Indole Derivatives
- Method : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Results : This has created interest among researchers to synthesize a variety of indole derivatives .
- Application : Antifungal Activity of Piperazine Derivatives
- Method : The compounds were tested for their antifungal activity against C. galibrata clinical isolates (1 and 2), and C. albicans ATCC 10231 .
- Results : The results reveal that these compounds have no antifungal activity against C. galibrata clinical isolates (1 and 2), and C. albicans ATCC 10231; however, 9a and 9d display fungicidal activity against C. galibrata ATCC 15126 strain .
Field
Field
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Pharmacology
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Microbiology
- Application : Asymmetric Catalytic Access to Piperazin-2-ones
- Method : A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines to provide 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones in yields of 38 to 90% and up to 99% ee .
- Results : This method has been applied for a short enantioselective entry to a key intermediate, in both absolute configurations, involved in the synthesis of the potent antiemetic drug Aprepitant .
- Application : Illicit Manufacture of Piperazines
- Method : There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline .
- Results : Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .
- Application : Synthesis of Piperazines
- Method : Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
- Results : The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .
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Safety And Hazards
Future Directions
Piperazine derivatives show a wide range of biological and pharmaceutical activity, and are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the development of new synthetic routes and the exploration of their biological activities could be potential future directions .
properties
IUPAC Name |
1-(2-chlorophenyl)piperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-8-3-1-2-4-9(8)13-6-5-12-7-10(13)14/h1-4,12H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIBLRDYVHXODO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80891574 |
Source
|
Record name | 1-(2-Chlorophenyl)-2-piperazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80891574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)piperazin-2-one | |
CAS RN |
197967-66-1 |
Source
|
Record name | 1-(2-Chlorophenyl)-2-piperazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80891574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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